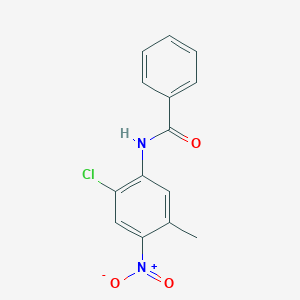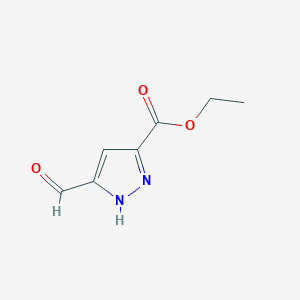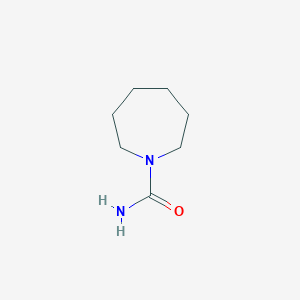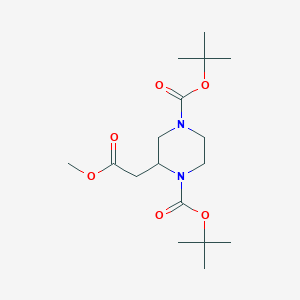
N-(2-chloro-5-methyl-4-nitrophenyl)benzamide
説明
“N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” is an aromatic nitro stain and dye . It has a molecular formula of C14H11ClN2O3 .
Synthesis Analysis
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes .Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” was analyzed using docking and molecular dynamic simulations . The docking results depicted reasonable dock score and binding interactions of synthesized molecules with respective targets with enzymes .Physical And Chemical Properties Analysis
“N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” has a molecular weight of 290.70 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antidiabetic and Antimicrobial Potential
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. These compounds showed significant antidiabetic and antimicrobial potential, supported by molecular dynamic and docking studies. The derivatives demonstrated potent inhibitory effects on α-glucosidase and α-amylase with low IC50 values, indicating their potential as active antidiabetic agents. Additionally, they exhibited antibacterial potential against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger (Thakal, Singh, & Singh, 2020).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide detection in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering a practical system for monitoring cyanide concentrations in water samples. This application highlights the potential use of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide derivatives in environmental monitoring and public health (Sun, Wang, & Guo, 2009).
Corrosion Inhibition
N-Phenyl-benzamide derivatives have been evaluated for their corrosion inhibition efficiency on mild steel in an acidic environment. The presence of electron-withdrawing nitro (NO2) and electron-donating methoxy (OCH3) substituents significantly influences their inhibition behavior. These studies demonstrate the derivatives' potential as effective corrosion inhibitors, contributing to the development of new materials for industrial applications (Mishra et al., 2018).
Antimicrobial Agents
New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for their antibacterial and antifungal activities against a variety of microorganisms, including drug-resistant strains. The study revealed that these compounds possess broad-spectrum activity, indicating their potential as novel antimicrobial agents (Ertan et al., 2007).
Spectroscopic and DFT Studies
The synthesis, spectroscopic analysis, and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystals have been conducted, offering insights into their structural and electronic properties. These studies contribute to the understanding of the material's physical and chemical characteristics, opening up possibilities for its application in various fields such as material science and photonic devices (Prabukanthan et al., 2021).
将来の方向性
The N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant antidiabetic and antimicrobial potential which is equally supported by the molecular dynamic and docking studies . This study will prove useful in revealing the molecular structure and receptor target site details which can be further utilized for the development of newer active antidiabetic and antimicrobial agents .
特性
IUPAC Name |
N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-7-12(11(15)8-13(9)17(19)20)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMLSBGODTGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401085 | |
| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |
CAS RN |
206986-83-6 | |
| Record name | N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-5'-methyl-4'-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)




![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)




![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)